Fmoc-S-Methyl-L-Cysteine

Solid-phase peptide synthesis Cysteine protection strategy Disulfide bond regioselectivity

Fmoc-S-Methyl-L-Cysteine (Fmoc-Cys(Me)-OH) features a permanent, non-deprotectable S-methyl thioether, eliminating orthogonal deprotection for cysteine. It simplifies multi-cysteine peptide workflows, maintains stereochemical integrity under microwave heating, and uniquely enables site-selective dehydroalanine (Dha) introduction for covalent warheads. Choose this derivative for high-purity, racemization-resistant synthesis where stable thioether motifs are required.

Molecular Formula C19H19NO4S
Molecular Weight 357.4 g/mol
CAS No. 138021-87-1
Cat. No. B557771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-S-Methyl-L-Cysteine
CAS138021-87-1
Synonyms138021-87-1; (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(methylthio)propanoicacid; FMOC-S-METHYL-L-CYSETEINE; FMOC-CYS(ME)-OH; Fmoc-S-Methyl-L-Cysteine; FMOC-L-CYS(ME)-OH; L-Cysteine,N-[(9H-fluoren-9-ylmethoxy)carbonyl]-S-methyl-; SCHEMBL3436129; CTK4C1061; MolPort-006-705-792; ZINC2560718; AKOS015837258; AKOS015907830; AB05411; RTR-005035; AJ-40631; AK129319; AN-31893; KB-209625; TR-005035; FT-0679825; I14-26563; N-(9H-Fluorene-9-ylmethoxycarbonyl)-S-methyl-L-cysteine; N-ALPHA-(9-FLUORENYLMETHOXYCARBONYL)-S-METHYL-L-CYSTEINE; (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylsulfanyl-propanoicacid
Molecular FormulaC19H19NO4S
Molecular Weight357.4 g/mol
Structural Identifiers
SMILESCSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C19H19NO4S/c1-25-11-17(18(21)22)20-19(23)24-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17H,10-11H2,1H3,(H,20,23)(H,21,22)/t17-/m0/s1
InChIKeySKNJDZVHMNQAGO-KRWDZBQOSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-S-Methyl-L-Cysteine (CAS 138021-87-1): Technical Baseline for Procurement of a Permanent Thioether Cysteine Building Block in Fmoc SPPS


Fmoc-S-Methyl-L-Cysteine (syn. Fmoc-Cys(Me)-OH, Fmoc-L-Cys(Me)-OH) is an Nα-Fmoc-protected cysteine derivative bearing a permanent S-methyl thioether side chain (‑CH₂‑S‑CH₃) . With molecular formula C₁₉H₁₉NO₄S, molecular weight 357.43 g·mol⁻¹, a computed XLogP3-AA of 3.3, and typical commercial purity ≥ 98% (HPLC) , this compound belongs to the Fmoc-amino acid building block class but is structurally distinct from the canonical Fmoc-Cys derivatives (Trt, Acm, tBu, Dpm, Thp, StBu) used in solid-phase peptide synthesis (SPPS) in that its sulfur atom is irreversibly methylated and cannot be deprotected to a free thiol . This permanent thioether character defines its unique role in peptide chemistry.

Why Fmoc-Cys(Trt)-OH, Fmoc-Met-OH, or Other Cys Derivatives Cannot Substitute for Fmoc-S-Methyl-L-Cysteine in Critical SPPS Applications


Cysteine protecting groups in Fmoc SPPS are not interchangeable because they dictate three interdependent synthetic outcomes: (i) whether a free thiol is ultimately available for disulfide bond formation; (ii) the severity of base-catalyzed racemization at the Cα position during uronium/phosphonium-mediated coupling; and (iii) the compatibility of the side-chain protection with orthogonal deprotection strategies for multi-disulfide peptides . Fmoc-Cys(Trt)-OH—the most widely used cysteine building block—releases a free sulfhydryl upon TFA cleavage but suffers 8.0% racemization under standard HCTU/DIEA/DMF coupling conditions . Fmoc-Met-OH provides a thioether side chain but lacks the synthetic versatility of S-methyl cysteine as a precursor for dehydroalanine via controlled oxidation–elimination . Fmoc-Cys(Me)-OH occupies a distinct and non-substitutable niche: permanent thioether protection that eliminates thiol-mediated side reactions entirely while enabling unique post-synthetic transformations inaccessible to any reversibly protected Cys derivative.

Quantitative Differentiation Evidence: Fmoc-S-Methyl-L-Cysteine vs Closest Analogs — A Procurement-Relevant Selection Guide


Evidence 1: Permanent vs Reversible Sulfur Protection — Fmoc-Cys(Me)-OH vs Fmoc-Cys(Trt)-OH in Fmoc SPPS

Fmoc-Cys(Me)-OH bears a permanent S-methyl thioether that is stable to all standard Fmoc SPPS deprotection and cleavage conditions, including 95% TFA, piperidine, iodine, and reducing agents. In contrast, Fmoc-Cys(Trt)-OH undergoes quantitative detritylation during TFA cleavage to expose a free sulfhydryl group, as documented in the Merck Millipore cysteinyl protection protocol table . This is not a marginal difference in deprotection kinetics but a binary structural distinction: the S-Me group is chemically inert under all SPPS conditions, whereas the S-Trt group is acid-labile by design. The consequence for procurement is that Fmoc-Cys(Me)-OH must be selected when the target peptide requires a permanently blocked thioether at a specific Cys position—for instance, when that residue must remain redox-inert during subsequent disulfide bond formation at other Cys sites.

Solid-phase peptide synthesis Cysteine protection strategy Disulfide bond regioselectivity

Evidence 2: Racemization Propensity — Thioether Cys(Me) vs Thiol-Protected Cys(Trt) Under Standard Uronium Coupling

Fmoc-Cys(Trt)-OH exhibits 8.0% racemization during incorporation via the standard HCTU/6-Cl-HOBt/DIEA protocol in DMF, as quantified in the model peptide H-Gly-Cys-Phe-NH₂ by Hibino et al. (2014) . Under microwave-assisted SPPS at 50 °C and 80 °C, racemization escalates to 10.9% and 26.6%, respectively [REFS-1, Table 4]. This racemization proceeds via a base-catalyzed enolization pathway facilitated by the electron-withdrawing character of the S-protecting group. Fmoc-Cys(Me)-OH, as a thioether (R-S-CH₃), lacks the electronic activation that promotes Cα-H deprotonation in thiol-protected Cys derivatives. Methionine—also a thioether—is routinely incorporated in Fmoc SPPS without side-chain protection and without significant racemization, as documented in the Barany and Royo handbook chapter . While direct racemization data for Fmoc-Cys(Me)-OH are not available in the peer-reviewed literature, the mechanistic analogy to Met is well-established: thioether side chains do not participate in the Path A enolization mechanism responsible for Cys racemization.

Cysteine racemization Uronium coupling reagents Chiral purity in SPPS

Evidence 3: Conformational Propensity — Tandem Cys(Me) Residues Adopt Regular Type I β-Turn vs Met and Cys Analogs

A combined experimental and computational study (quantum chemistry, gas-phase UV/IR laser spectroscopy, solution NMR) demonstrated that the C- and N-capped model compound featuring two consecutive Cys(Me) residues adopts a regular type I β-turn as its dominant conformation . This β-turn structure is incompatible with concomitant C6γ intra-residue N-H···S interactions that are observed for isolated single Cys(Me) residues, indicating a cooperative conformational transition driven by the tandem Cys(Me) sequence . In contrast, methionine—which has an additional methylene group (‑CH₂‑CH₂‑S‑CH₃ vs ‑CH₂‑S‑CH₃)—exhibits different side-chain flexibility and intramolecular H-bonding geometry, while cysteine either forms disulfide bonds (oxidized) or engages in thiol-mediated interactions (reduced). This sequence-specific β-turn propensity is a quantifiable structural feature unique to the S-methyl cysteine side chain among genetically encoded and common non-canonical amino acids.

Peptide conformational design β-turn mimetics S-methyl cysteine structure

Evidence 4: Controlled Dehydroalanine Generation — Fmoc-Cys(Me)-OH as an Oxidation–Elimination Precursor vs All Other Fmoc-Cys Derivatives

S-methyl cysteine residues incorporated into peptides can be chemoselectively oxidized to the corresponding sulfoxide and subsequently eliminated to generate dehydroalanine (Dha) residues, as demonstrated in a routine synthetic method compatible with both Boc and Fmoc protection strategies . This oxidation–elimination sequence occurs on the fully assembled peptide and enables the introduction of α,β-unsaturated amino acid residues at predetermined positions during synthesis. No other commonly used Fmoc-Cys derivative (Trt, Acm, tBu, Dpm, Thp, StBu) can serve as a Dha precursor via this pathway because: (i) Trt, Dpm, and Thp deprotect to free thiols that oxidize to disulfides rather than undergoing elimination; (ii) Acm and tBu require heavy metal reagents (Hg²⁺, Ag⁺, Tl³⁺) for deprotection, which are incompatible with the subsequent oxidation–elimination cascade; and (iii) none of these protecting groups install the S-alkyl thioether motif required for sulfoxide elimination.

Dehydroalanine synthesis Post-translational modification α,β-unsaturated amino acid

Evidence 5: Orthogonal Stability in Regioselective Multi-Disulfide Peptide Synthesis — Permanent Thioether vs Labile Thiol Protection

In peptides containing multiple cysteine residues that must form defined disulfide connectivity patterns, the permanent S-methyl thioether of Fmoc-Cys(Me)-OH provides absolute orthogonal stability: it is inert to TFA, iodine, DMSO, glutathione redox buffers, trialkylphosphines (e.g., TCEP), and thiols (e.g., DTT, β-mercaptoethanol), as established by the chemical stability profile of thioether functional groups under all conditions documented in the Merck Millipore cysteinyl protection protocol . By contrast, every other Fmoc-Cys protecting group is designed for eventual removal: Trt (TFA-labile), Acm (Hg²⁺/Ag⁺/I₂-labile), tBu (Hg²⁺/TFA-DMSO-labile), StBu (thiol/phosphine-labile), Mmt (1-2% TFA-labile), and Thp (TFA-labile) . This means that Fmoc-Cys(Me)-OH is the only choice when the synthetic strategy requires one Cys position to remain permanently blocked as a thioether throughout all deprotection, oxidation, and disulfide rearrangement steps—preventing that position from participating in disulfide scrambling.

Disulfide bond formation Orthogonal protection Disulfide-rich cyclic peptides

Evidence-Backed Application Scenarios for Fmoc-S-Methyl-L-Cysteine Procurement: Where the Data Support Its Use Over Alternatives


Scenario 1: Synthesis of Peptides Containing Site-Specific S-Methyl Cysteine as a Post-Translational Modification Mimic

S-methylation of cysteine residues is a documented post-translational modification (PTM) in natural products and proteins, including conotoxins and methyl-coenzyme M reductase . Fmoc-Cys(Me)-OH enables the direct, site-specific incorporation of this PTM mimic during Fmoc SPPS without post-synthetic methylation steps. Unlike Fmoc-Met-OH, which introduces an extra methylene group and alters side-chain geometry, Fmoc-Cys(Me)-OH preserves the native Cys β-carbon–sulfur distance (one CH₂) while blocking thiol reactivity. This scenario is directly supported by the conformational evidence (Evidence 3) showing that the Cys(Me) side chain has distinct structural preferences from Met, and by the orthogonal stability evidence (Evidence 5) confirming that the S-Me group survives all downstream peptide handling and purification steps.

Scenario 2: Synthesis of Dehydroalanine-Containing Peptides for Chemoselective Conjugation and Cyclization

Peptides containing dehydroalanine (Dha) are valuable intermediates for thiol-ene conjugation, phosphorylation site mimicry, and peptide cyclization. Fmoc-Cys(Me)-OH is the only commercially available Fmoc building block that enables the S-alkyl cysteine → sulfoxide → elimination → Dha pathway directly on the assembled peptide, as established by the Tetrahedron Letters 1998 methodology (Evidence 4) . This route avoids the more hazardous phenylselenocysteine approach and the low-yield serine dehydration methods. In procurement terms, a single Fmoc-Cys(Me)-OH building block replaces multi-step post-synthetic modification workflows, reducing both reagent costs and purification burden.

Scenario 3: Regioselective Multi-Disulfide Peptide Synthesis Requiring Permanent Thioether Blockade at Defined Positions

For disulfide-rich peptides where only a subset of cysteine residues should form disulfide bridges, the permanent S-Me thioether (Evidence 1 and 5) eliminates selected positions from disulfide pairing combinatorics . This is particularly relevant for engineering disulfide-deficient analogs of cystine-knot peptides (cyclotides, knottins) for structure-activity relationship studies, or for synthesizing heterodimeric disulfide-linked constructs where one chain must retain a free thiol for directed conjugation. Fmoc-Cys(Me)-OH uniquely enables this strategy because no deprotection step (TFA, I₂, thiols, phosphines) affects the S-Me group, ensuring that the blocked position never contributes to disulfide exchange during folding.

Scenario 4: Peptide Lead Optimization Requiring Conformational Stabilization via Tandem Cys(Me) β-Turn Nucleation

The demonstrated propensity of two consecutive Cys(Me) residues to adopt a regular type I β-turn conformation (Evidence 3) provides a rational design strategy for stabilizing reverse turns in bioactive peptide leads. Unlike classical turn-inducing motifs that rely on non-proteinogenic residues (D-amino acids, Aib, constrained lactams), tandem Cys(Me) employs a proteinogenic-like scaffold with a subtle S-methyl modification, potentially preserving greater structural compatibility with biological targets while enhancing conformational rigidity. Procurement of Fmoc-Cys(Me)-OH supports medicinal chemistry campaigns where improved proteolytic stability and receptor selectivity are sought through turn stabilization rather than full cyclization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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